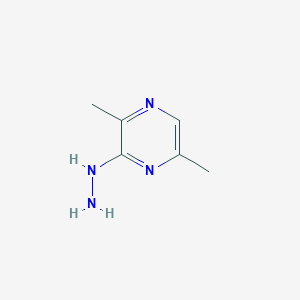

3-hydrazinyl-2,5-dimethylPyrazine

Description

3-Ethyl-2,5-dimethylpyrazine (EDMP) is a heterocyclic aromatic compound with a pyrazine backbone substituted with ethyl and methyl groups. It is a key flavor compound formed during Maillard reactions, particularly in thermally processed foods such as roasted meats, baked potatoes, and roasted green tea . EDMP is synthesized enzymatically from L-threonine via bacterial operons involving L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, achieving yields up to 20.2% under optimized conditions . Its almond-like aroma and low odor threshold make it critical in food flavoring, while its structural analogs exhibit diverse biological roles, including pheromone activity in ants and defensive secretions in insects .

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(3,6-dimethylpyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C6H10N4/c1-4-3-8-5(2)6(9-4)10-7/h3H,7H2,1-2H3,(H,9,10) |

InChI Key |

JIYZRGBJTOMYRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)NN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key pyrazine derivatives, their synthesis pathways, natural sources, and applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.